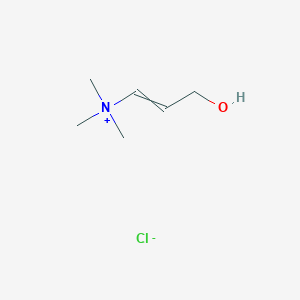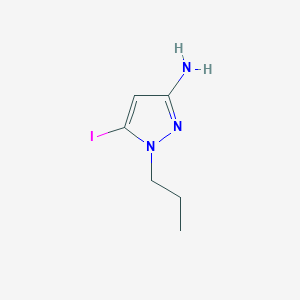![molecular formula C13H26N4 B11748236 [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylaminoethyl group and a propyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminoethyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the diethylaminoethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with dimethylamino group instead of diethylamino.
[2-(diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl-substituted pyrazole ring.
Uniqueness
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the diethylaminoethyl group and the propyl-substituted pyrazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H26N4 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-propylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-8-17-12-13(11-15-17)10-14-7-9-16(5-2)6-3/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
CXEAHVRXXMIKED-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


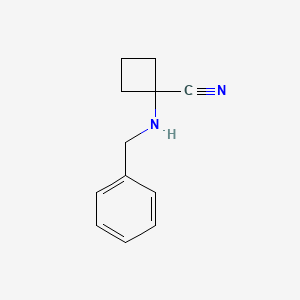
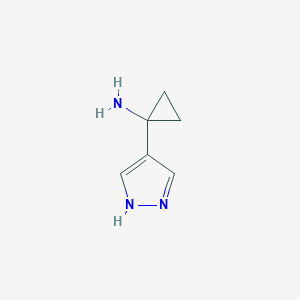
![([1-(Chloromethyl)cyclopropyl]methyl)benzene](/img/structure/B11748164.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)
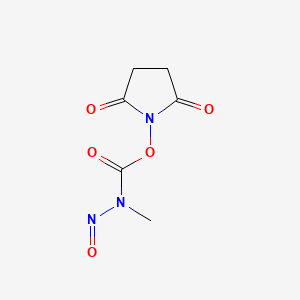
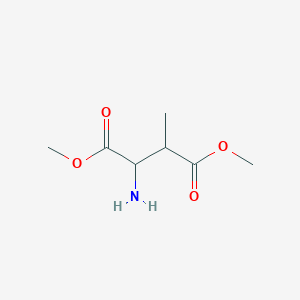

![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748204.png)
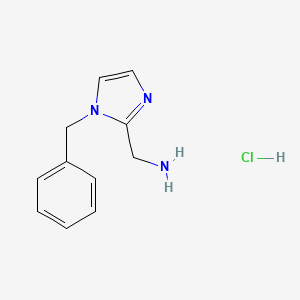
![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)
